molecular formula C33H46N4O6 B1237259 Stercobilin

Stercobilin

Cat. No.: B1237259
M. Wt: 594.7 g/mol
InChI Key: TYOWQSLRVAUSMI-FDVSRXAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stercobilin is a member of bilenes. It derives from a hydride of a bilene-b.

Scientific Research Applications

Biomarker for Disease Diagnosis

Stercobilin has been identified as a potential biomarker for several conditions, particularly related to metabolic disorders and inflammation. Research indicates that elevated levels of this compound in feces and plasma may correlate with chronic inflammation and obesity-related diseases.

  • Chronic Inflammation in Obesity : A study involving ob/ob mice demonstrated that this compound levels were significantly higher in both feces and plasma compared to control mice. The elevated this compound was linked to pro-inflammatory activities, suggesting its potential as a biomarker for diagnosing obesity-related chronic inflammation .
  • Autism Spectrum Disorder (ASD) : In another study comparing fecal samples from ASD model mice (Timothy syndrome) and controls, a notable depletion of this compound was observed. This depletion could provide insights into metabolic disturbances associated with ASD .

Role in Disease Mechanisms

This compound's involvement in various pathophysiological processes has been documented, particularly regarding its inflammatory properties.

  • Pro-inflammatory Effects : this compound has been shown to induce pro-inflammatory responses in cell cultures, specifically activating NF-κB signaling pathways. This activation leads to increased expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Such findings indicate that this compound may play a role in the inflammatory processes underlying various diseases.
  • Obstructive Jaundice : In conditions like obstructive jaundice, the absence of this compound due to impaired bilirubin metabolism results in clay-colored feces. This change serves as an important diagnostic marker for clinicians assessing liver function and bile duct obstruction .

Therapeutic Potential

Research has explored the therapeutic applications of this compound and related compounds in treating diseases.

  • HIV Protease Inhibition : A study suggested that this compound and other related pigments could act as HIV-1 protease inhibitors when administered at low concentrations. This potential therapeutic application highlights the need for further investigation into the antiviral properties of this compound .
  • Metabolic Disorders : Given its role as a biomarker for metabolic disorders, future research may explore how modulating this compound levels could influence disease progression or treatment efficacy.

Case Studies

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsImplications
Chronic Inflammation in ObesityHigher this compound levels correlated with inflammation markersPotential biomarker for obesity-related diseases
Autism Spectrum Disorder40–45% depletion of this compound in ASD model miceInsights into metabolic disturbances in ASD
Pro-inflammatory ActivitiesThis compound induced NF-κB activation and inflammatory cytokine releaseRole in inflammatory diseases
HIV Protease InhibitionThis compound showed potential as an HIV protease inhibitorNew avenues for antiviral drug development

Properties

Molecular Formula

C33H46N4O6

Molecular Weight

594.7 g/mol

IUPAC Name

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15-

InChI Key

TYOWQSLRVAUSMI-FDVSRXAVSA-N

SMILES

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C

Isomeric SMILES

CCC1C(C(=O)NC1CC2=N/C(=C\C3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C

Canonical SMILES

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C

Synonyms

stercobilin
stercobilin III alpha

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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